![molecular formula C22H13BrCl2N2O B11712759 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by the presence of bromine, chlorine, and benzoxazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-bromobenzaldehyde and 2,4-dichloroaniline, followed by cyclization to form the benzoxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
科学的研究の応用
N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- **N-[(1E,2E)-3-(3-chlorophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- **N-[(1E,2E)-3-(3-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the benzoxazole ring structure provides distinct chemical properties that differentiate it from similar compounds.
特性
分子式 |
C22H13BrCl2N2O |
|---|---|
分子量 |
472.2 g/mol |
IUPAC名 |
(E)-3-(3-bromophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine |
InChI |
InChI=1S/C22H13BrCl2N2O/c23-15-5-1-3-14(11-15)4-2-10-26-17-7-9-21-20(13-17)27-22(28-21)18-8-6-16(24)12-19(18)25/h1-13H/b4-2+,26-10? |
InChIキー |
QSKAZFOLIUJQEL-PPXUFTNESA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Br)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


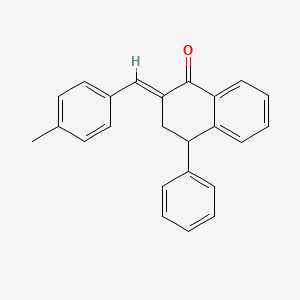
![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
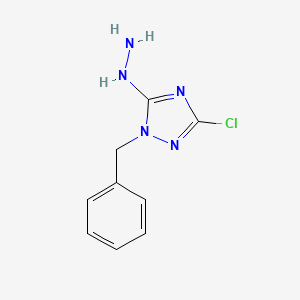
![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
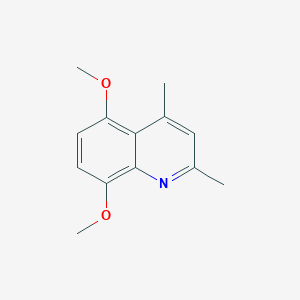
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
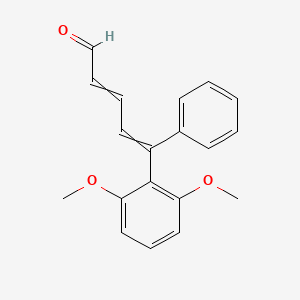

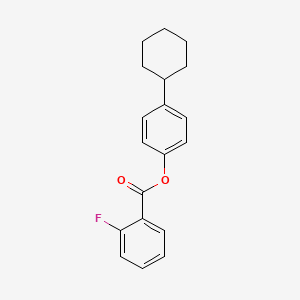
![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
